molecular formula C6H9NOS B176019 2-Thiazol-2-yl-propan-2-ol CAS No. 16077-78-4

2-Thiazol-2-yl-propan-2-ol

Cat. No. B176019
CAS RN: 16077-78-4
M. Wt: 143.21 g/mol
InChI Key: MWGMIUFKOSHPDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Thiazol-2-yl-propan-2-ol” consists of a thiazole ring attached to a propan-2-ol group. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Thiazol-2-yl-propan-2-ol” are not available, thiazole compounds are known to undergo various chemical reactions. For instance, they can participate in nucleophilic and oxidation reactions due to the presence of sulfur and nitrogen in the thiazole ring .


Physical And Chemical Properties Analysis

The molecular weight of “2-Thiazol-2-yl-propan-2-ol” is 143.21 g/mol. Its density is 1.195g/cm3, and it has a boiling point of 210.345ºC .

Scientific Research Applications

Quantum Chemical Calculation and Antimicrobial Activity

Research on thiazole compounds, such as 2-Thiazol-2-yl-propan-2-ol, has involved quantum chemical calculations to predict properties and behaviors. One study focused on the antimicrobial activity of a thiazole-pyrazole compound using molecular docking analysis and experimental techniques like FT-IR and FT-Raman. These investigations reveal the compound's potential for targeting bacteria and fungi, highlighting its importance in developing new antimicrobials (Shanmugapriya et al., 2021).

Synthesis and Structural Analysis

Thiazol derivatives, including those similar to 2-Thiazol-2-yl-propan-2-ol, are synthesized through various chemical reactions, with their structures analyzed using techniques like X-ray crystallography. A study described the synthesis of aryl-substituted ethyl 1-(thiazol-2-yl)-1H-pyrazole-3-carboxylates, showcasing the diversity of compounds that can be derived from thiazole structures (Gu et al., 2014).

Corrosion Inhibition

Thiazole derivatives are also researched for their corrosion inhibition properties. A study on thiazole and thiadiazole derivatives revealed their potential in protecting iron surfaces from corrosion. This application is critical in industrial settings, where material longevity and safety are paramount (Kaya et al., 2016).

Synthesis of Glass-Forming Monomers

Thiazole-based compounds, akin to 2-Thiazol-2-yl-propan-2-ol, have been used to synthesize glass-forming monomers. These materials have promising applications in creating advanced polymers with unique properties, useful in various technological applications (Andrikaityte et al., 2012).

properties

IUPAC Name

2-(1,3-thiazol-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGMIUFKOSHPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514525
Record name 2-(1,3-Thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazol-2-yl-propan-2-ol

CAS RN

16077-78-4
Record name 2-(1,3-Thiazol-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiazole in ether (1 mL/mmol) at −78° C. was added 2.2M n-butyllithium in hexanes (1.1 eq) and the resulting mixture was stirred for 30 minutes. Acetone (1.2 eq) was added and the mixture was stirred at −78° C. for a further 30 minutes. The mixture was quenched in the cold with saturated aqueous ammonium chloride solution and warmed to room temperature, then partitioned between ether and water. The organic phase was dried and evaporated to yield the crude product as an orange-brown oil which was used as such in the next step.
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hexanes
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Synthesis routes and methods II

Procedure details

2-Bromothiazole (12.00 g, 73.2 mmol) was taken up in THF (150 mL) and cooled to −20° C. Isopropylmagnesium chloride (2.0 M in THF, 38.4 mL, 77 mmol) was added dropwise. After stirring for 1 h (−10° C. to 0° C.), the reaction was cooled to back −20° C., and acetone (5.10 g, 88 mmol) was added dropwise. The reaction was stirred for 30 min at −20° C. then warmed to room temperature. After 2 h at room temperature, the reaction was quenched with saturated NH4Cl and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), and evaporated. The residue was purified by flash chromatography (0-50% ethyl acetate in hexanes) to afford 8.97 g (86%) of 2-(1,3-thiazol-2-yl)propan-2-ol as a pale yellow low-melting solid. MS ESI: [M+H]+ m/z 144.0.
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12 g
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5.1 g
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150 mL
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Synthesis routes and methods III

Procedure details

To a −78° C. solution of n-butyllithium (2.5 M in diethyl ether, 160 ml, 0.40 mol) in diethyl ether (300 mL) was added slowly 2-bromo-1,3-thiazole (50 g, 0.30 mol). After 30 minutes, acetone (25 g, 0.43 mol) was added dropwise at −78° C. The reaction mixture was then warmed to ambient temperature, quenched with saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by chromatography on silica gel (20% ethyl acetate/hexanes) to give 2-(1,3-thiazol-2-yl)propan-2-ol.
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160 mL
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50 g
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300 mL
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Hood, MV Anokhin, DA Klumpp - The Journal of Organic …, 2023 - ACS Publications
N-Heterocyclic alcohols are shown to be excellent substrates for superacid-promoted Friedel–Crafts reactions. The N-heterocyclic alcohols ionize to produce reactive, dicationic …
Number of citations: 4 pubs.acs.org
JC Hood - 2023 - search.proquest.com
Synthetic organic chemistry is a vital part of the modern world–making up 15-20% of the US economy. New synthetic reactions can lower manufacturing costs and create more …
Number of citations: 0 search.proquest.com

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